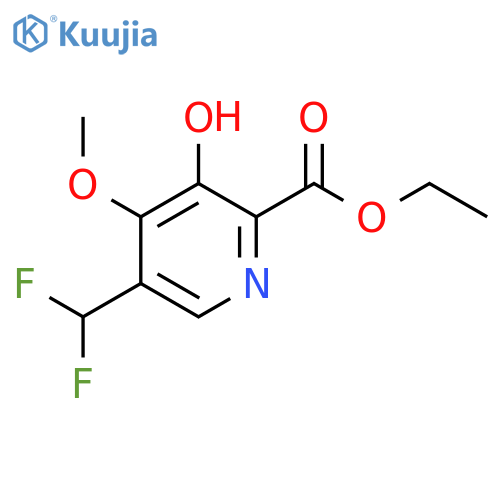Cas no 1806886-21-4 (Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate)

1806886-21-4 structure
商品名:Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate
CAS番号:1806886-21-4
MF:C10H11F2NO4
メガワット:247.19545006752
CID:4888235
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate
-
- インチ: 1S/C10H11F2NO4/c1-3-17-10(15)6-7(14)8(16-2)5(4-13-6)9(11)12/h4,9,14H,3H2,1-2H3
- InChIKey: DITOSIZJWPSUBQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=O)OCC)C(=C1OC)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 2.2
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029028782-500mg |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate |
1806886-21-4 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029028782-1g |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate |
1806886-21-4 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
| Alichem | A029028782-250mg |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate |
1806886-21-4 | 95% | 250mg |
$931.00 | 2022-03-31 |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 関連文献
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1806886-21-4 (Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate) 関連製品
- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬